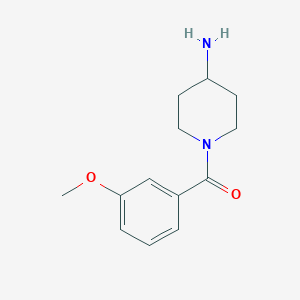

(4-Aminopiperidin-1-yl)(3-methoxyphenyl)methanone

描述

(4-Aminopiperidin-1-yl)(3-methoxyphenyl)methanone is a piperidine-derived compound featuring a 3-methoxyphenyl ketone group and a 4-aminopiperidine moiety. It serves as a key intermediate in medicinal chemistry for synthesizing bioactive molecules.

- CAS Numbers:

- Molecular Formula:

- Synthesis: Prepared via coupling reactions between 3-methoxybenzoic acid derivatives and 4-aminopiperidine using reagents like EDCl-HCl and HOBt in DMF, followed by purification via column chromatography .

属性

分子式 |

C13H18N2O2 |

|---|---|

分子量 |

234.29 g/mol |

IUPAC 名称 |

(4-aminopiperidin-1-yl)-(3-methoxyphenyl)methanone |

InChI |

InChI=1S/C13H18N2O2/c1-17-12-4-2-3-10(9-12)13(16)15-7-5-11(14)6-8-15/h2-4,9,11H,5-8,14H2,1H3 |

InChI 键 |

DQPXTZFNWPGMPV-UHFFFAOYSA-N |

规范 SMILES |

COC1=CC=CC(=C1)C(=O)N2CCC(CC2)N |

产品来源 |

United States |

准备方法

合成路线和反应条件

(4-氨基哌啶-1-基)(3-甲氧基苯基)甲酮的合成通常涉及4-氨基哌啶与3-甲氧基苯甲酰氯的反应。反应在碱性条件下进行,如三乙胺,以中和反应过程中产生的盐酸。反应混合物通常在室温下搅拌数小时以确保完全转化。

工业生产方法

在工业环境中,(4-氨基哌啶-1-基)(3-甲氧基苯基)甲酮的生产可能涉及大型间歇式反应器,其中反应物在受控条件下混合。使用高效液相色谱 (HPLC) 等分析技术监测反应,以确保产物的纯度和收率。

化学反应分析

反应类型

(4-氨基哌啶-1-基)(3-甲氧基苯基)甲酮经历多种类型的化学反应,包括:

氧化: 该化合物可以被氧化以形成相应的N-氧化物。

还原: 还原反应可以将化合物转化为其相应的胺衍生物。

取代: 在适当的条件下,甲氧基可以被其他官能团取代。

常用试剂和条件

氧化: 常用的氧化剂包括过氧化氢和间氯过氧苯甲酸 (mCPBA)。

还原: 常用的还原剂包括氢化锂铝 (LiAlH4) 或硼氢化钠 (NaBH4)。

取代: 取代反应通常需要催化剂或特定的试剂,如卤代烷或酰氯。

主要形成的产物

从这些反应中形成的主要产物取决于所用条件和试剂。例如,氧化可能产生N-氧化物,而还原可以产生胺衍生物。

科学研究应用

(4-氨基哌啶-1-基)(3-甲氧基苯基)甲酮在科学研究中有着广泛的应用:

化学: 它被用作合成各种有机化合物的中间体。

生物学: 该化合物因其潜在的生物活性而被研究,包括其对细胞过程的影响。

医药: 正在进行的研究探索其潜在的治疗应用,特别是在开发新药方面。

工业: 它用于生产特种化学品以及各种工业过程中的试剂。

作用机制

(4-氨基哌啶-1-基)(3-甲氧基苯基)甲酮的作用机制涉及其与特定分子靶标的相互作用。该化合物可能与酶或受体结合,调节其活性并影响各种生化途径。确切的分子靶标和途径可能因具体应用和使用环境而异。

相似化合物的比较

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

(a) Positional Isomerism of Methoxy Group

- (4-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone hydrochloride (CAS 915763-92-7): The methoxy group at the 2-position instead of 3-position alters steric and electronic interactions. Molecular weight: 270.76 g/mol . Impact: 2-Methoxy substitution may reduce planarity compared to 3-methoxy, affecting binding to flat biological targets .

(b) Heterocyclic Replacements

- (4-Aminopiperidin-1-yl)(2-methylthiazol-4-yl)methanone (CAS 1478052-88-8): Replaces the methoxyphenyl group with a thiazole ring. Molecular weight: 225.31 g/mol .

Modifications on the Piperidine Ring

(a) Piperazine vs. Piperidine

- (4-(3-Methoxyphenyl)piperazin-1-yl)(1-(thiophen-2-yl)-9H-pyrido[3,4-b]indol-3-yl)methanone (76): Replaces piperidine with a piperazine ring. Biological Activity: Exhibits anti-HIV activity (IC₅₀ = 0.53 μM, selectivity index = 483) . Impact: Piperazine’s flexibility and additional nitrogen may improve solubility and target engagement compared to rigid piperidine .

(b) Substituent Addition on Piperidine

- (3-Methoxyphenyl)(4-(3-((3-(trifluoromethyl)pyridin-2-yl)thio)benzyl)piperidin-1-yl)methanone (74): Incorporates a trifluoromethylpyridinyl-thioether group on the piperidine ring.

Linker Modifications

- 1-(4-Aminopiperidin-1-yl)-2-(3-methoxyphenyl)ethan-1-one (CAS 625377-58-4): Features an additional methylene group between the ketone and piperidine. Impact: Extended linker may increase conformational flexibility, altering binding kinetics .

Physicochemical Comparison

- Key Trends :

- Thiazole and piperazine analogs show increased hydrogen bond acceptors, improving solubility.

- Trifluoromethyl groups (e.g., Compound 74) elevate logP, enhancing lipid bilayer penetration .

生物活性

(4-Aminopiperidin-1-yl)(3-methoxyphenyl)methanone is a compound of significant interest in pharmacology due to its unique structural characteristics and potential therapeutic applications. This article provides an in-depth examination of its biological activity, focusing on its interaction with various receptors, particularly the kappa-opioid receptor (KOR), and its implications for treating neurological and psychiatric disorders.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, with a molar mass of approximately 248.75 g/mol. The compound features a piperidine ring substituted with an amino group at the 4-position and a methanone group linked to a 3-methoxyphenyl moiety. This unique structure is crucial for its biological activity, particularly its receptor binding properties.

Kappa-Opioid Receptor Antagonism

This compound acts primarily as a selective antagonist of the kappa-opioid receptor (KOR). KOR plays a critical role in modulating pain, mood, and stress responses. By blocking KOR, this compound can inhibit the release of certain neurotransmitters, which may lead to therapeutic effects in conditions such as depression and anxiety. Preliminary studies suggest that it may also interact with serotonin and dopamine receptors, further influencing mood regulation and pain perception .

Binding Affinity Studies

Research has demonstrated that this compound exhibits significant binding affinity towards KOR. In vitro assays have indicated that this compound effectively competes with known KOR ligands, confirming its potential as a therapeutic agent in managing disorders associated with KOR dysregulation.

Case Studies

- Neuropharmacological Effects : A study involving animal models showed that administration of this compound resulted in reduced anxiety-like behaviors, suggesting its efficacy in treating anxiety disorders. The mechanism was linked to its antagonistic action on KOR, which is known to mediate stress responses .

- Pain Modulation : In another case study, the compound was evaluated for its analgesic properties in models of chronic pain. Results indicated that it significantly reduced pain responses without the side effects typically associated with opioid analgesics, highlighting its potential as a safer alternative for pain management .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally related compounds is presented below:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| (4-Aminopiperidin-1-yl)(4-chlorophenyl)methanone | Similar piperidine structure | Kappa-opioid receptor antagonist | Chlorine substitution alters receptor affinity |

| (4-Amino-3-methoxyphenyl)(4-methylpiperazin-1-yl)methanone | Contains piperazine instead of piperidine | Potentially similar activity | Methyl substitution may affect pharmacodynamics |

| (4-Aminopiperidin-1-yl)(cyclopropyl)methanone | Cyclopropyl group instead of phenyl | Kappa-opioid receptor antagonist | Cyclopropane may influence binding dynamics |

This table illustrates how variations in substituents can lead to differences in biological activities and potential applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。